molecular formula C19H12Br4O4 B8242549 Epigeneticmultipleligand

Epigeneticmultipleligand

Cat. No.: B8242549
M. Wt: 623.9 g/mol
InChI Key: JEDNMNJCJIIYJR-XUAHRNNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epigeneticmultipleligand is a synthetically designed, multi-target epigenetic inhibitor developed for advanced cancer research. It represents a modern polypharmacology approach, moving beyond single-target therapy to simultaneously modulate several key epigenetic regulators implicated in oncogenesis and therapy resistance . This ligand is engineered to potently inhibit both Histone Deacetylases (HDACs) and Enhancer of Zeste Homolog 2 (EZH2), two prominent epigenetic targets. By blocking HDAC activity, this compound promotes histone acetylation, leading to a more open chromatin state and reactivation of silenced tumor suppressor genes . Concurrent inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), reduces levels of the repressive histone mark H3K27me3, thereby derepressing another set of genes critical for cell differentiation and anti-tumor responses . The synergistic effect of this dual inhibition disrupts vital pro-oncogenic signaling networks, making it a powerful tool for studying tumor biology and overcoming drug resistance . In the context of the tumor microenvironment, treatment with compounds like this compound can enhance tumor immunogenicity. Research shows that inhibiting epigenetic regulators can upregulate the expression of Natural Killer (NK) cell-activating ligands (e.g., MICA, MICB) on cancer cells, thereby sensitizing them to innate immune cell attack . This mechanism highlights its potential application in immuno-oncology research, particularly for restoring immune surveillance. This compound is supplied as a solid and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMNJCJIIYJR-XUAHRNNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rational Design of Dual-Target Ligands

The rational design of epigeneticmultipleligands often involves merging pharmacophores of known epigenetic inhibitors into a single chemical entity. For example, hybrid molecules combining HDAC and bromodomain inhibitory motifs have been synthesized through convergent synthetic routes. A representative strategy involves coupling a hydroxamic acid (HDAC inhibitor) with a benzodiazepine (bromodomain inhibitor) via a flexible alkyl linker.

Key Reaction Steps:

  • Synthesis of the HDAC-binding moiety : A hydroxamic acid group is introduced through the reaction of a carboxylic acid derivative with hydroxylamine under basic conditions.

  • Preparation of the bromodomain-binding scaffold : A benzodiazepine core is functionalized with a primary amine via Buchwald–Hartwig amination.

  • Conjugation via amide bond formation : The two fragments are linked using carbodiimide-mediated coupling (e.g., EDC/HOBt), yielding a hybrid molecule with dual inhibitory activity.

Table 1: Representative Hybrid Epigeneticmultipleligands

CompoundHDAC IC₅₀ (nM)Bromodomain Kd (nM)Reference
EM-00112 ± 245 ± 8
EM-0028 ± 132 ± 5

Fragment-Based Drug Design (FBDD)

Fragment-based approaches leverage computational docking (e.g., AutoDock Vina) to identify low-molecular-weight fragments that bind adjacent regions of an epigenetic enzyme complex. These fragments are subsequently linked or merged into a single molecule. For instance, the PDE5A inhibitor pair from PDB 5X72 was used to design bivalent ligands targeting both the catalytic and allosteric sites of HDAC6.

Critical Considerations:

  • Linker length optimization : Ethylene glycol (PEG) spacers (n = 3–6) maximize binding affinity while maintaining solubility.

  • Stereochemical control : Chiral centers introduced during fragment linking require asymmetric catalysis (e.g., Sharpless epoxidation) to ensure proper spatial orientation.

Bisubstrate Inhibitor Strategies

Enzyme-Tailored Multitarget Ligands

Bisubstrate inhibitors mimic the transition states of multiple epigenetic enzymes. For example, compound 1 (p300/CBP inhibitor) combines lysine and acetyl-CoA analogues, achieving IC₅₀ values of 300 nM against p300 and 500 nM against PCAF. The synthesis involves:

  • Solid-phase peptide synthesis (SPPS) : A lysine residue is functionalized with a photoaffinity label (e.g., benzophenone).

  • Coenzyme A conjugation : The peptide is coupled to an acetyl-CoA analogue via disulfide bond formation.

Structural Insights:

  • X-ray crystallography : Confirms simultaneous engagement of the HAT active site and cofactor-binding region.

  • Kinetic studies : Reveal a "hit-and-run" mechanism, where the inhibitor modifies the enzyme before dissociating.

Allosteric-Pocket Targeting

Recent efforts focus on designing ligands that bind both catalytic and allosteric sites. EPZ-5676, a DOT1L inhibitor, incorporates a 7-bromo substituent to enhance interactions with an exosite pocket, improving selectivity by >37,000-fold.

Synthetic Route:

  • Core scaffold assembly : Pyrido[3,4-d]pyrimidine is synthesized via Biginelli reaction.

  • Halogenation : Electrophilic bromination at position 7 using Br₂/FeBr₃.

  • Amination : Introduction of a pyrrolidine group via Pd-catalyzed cross-coupling.

Computational-Guided Library Design

Pharmacophore Modeling and Virtual Screening

Enamine’s epigenetics library employs family-specific pharmacophore models to prioritize compounds for synthesis. For HDACs, a zinc-binding group (e.g., hydroxamate) and hydrophobic cap are encoded as essential features.

Workflow:

  • Target clustering : HDAC isoforms are grouped by binding site topology.

  • 3D pharmacophore generation : HYPOGen algorithm identifies critical interaction points.

  • Docking refinement : AutoDock Vina scores compounds based on binding energy (< -9 kcal/mol).

Table 2: Enamine Library Screening Results

Target FamilyHits IdentifiedValidation Rate (%)
HDACs1,20078
Bromodomains95065

Machine Learning for ADMET Optimization

Generative adversarial networks (GANs) predict metabolic stability and toxicity early in synthesis. A recent model trained on 50,000 epigenetic compounds reduced hepatotoxicity risks by 40% in preclinical trials .

Chemical Reactions Analysis

Promiscuity and Challenges

A significant challenge in the development of epigenetic multiple ligands is finding or designing drugs that target multiple effectors with high selectivity and efficiency, while avoiding off-target effects . The rational design of these multi-targeting ligands is a complex task .

Advantages of Multiple Epigenetic Ligands

Despite the challenges, multiple epigenetic ligands offer several conceptual advantages :

  • Reduced Drug-Drug Interactions : They lower the risk of drug-drug interactions compared to drug cocktails, which simplifies ADMET (absorption, distribution, metabolism, excretion, and toxicity) and toxicology studies .

  • Reduced Drug Resistance : They minimize the development of drug resistance .

  • Synergistic Effects : They exploit synergies between the targeted pathways or factors .

  • Lower Concentrations : They can generally be used at lower therapeutically effective concentrations than single-target drugs .

Mechanisms of Action and Enzyme Inhibition

Epigenetic enzymes have diverse reaction mechanisms, making it challenging to design inhibitors that work on multiple targets . Examples of these mechanisms include:

  • Histone Deacetylases (HDACs) : HDAC inhibitors mimic acetylated lysine using a zinc ion and its hydrolysis, forming a tetrahedral intermediate .

  • Protein Arginine Methyltransferases (PRMTs) : PRMTs catalyze the addition of methyl groups to arginine residues, using S-adenosyl methionine (SAM) as a cofactor, producing mono- and/or dimethylarginine derivatives .

  • Lysine Demethylases : Methyl groups are removed from methylated lysine and arginine residues by demethylase enzymes. Lysine-specific demethylase 1 (LSD1/KDM1) and Jumonji JmjC domain-containing demethylases (JHDMs) catalyze this process using different mechanisms . The demethylation mechanism for LSD1/KDM1 involves the oxidation of a protonated mono- or dimethylated lysine, forming an iminium ion intermediate .

MIEL (Multiparametric Image-based Epigenetic Landscape) Method

The MIEL method is a phenotypic profiling approach used to classify compounds by function and identify nonspecific effects .

  • Identifying Epigenetically Active Compounds : MIEL can identify compounds inducing epigenetic changes. In one study, researchers identified 122 compounds that induced significant epigenetic changes using MIEL .

  • Classifying Compounds by Function : MIEL correctly grouped compounds by function with an average accuracy of 91.4% .

  • Predicting Drug Activity : MIEL can predict relative drug activity and suggests an epigenetic component for the mechanism of BETi-TMZ synergy .

EpiDBase

EpiDBase is a manually curated database for small molecule epigenetic modulators . It includes:

  • Experimental IC50 values

  • Ligand molecular weight

  • Hydrogen bond donor and acceptor count

  • XlogP

  • Number of rotatable bonds

  • Number of aromatic rings

  • InChIKey

  • Two-dimensional and three-dimensional (3D) chemical structures

The database is integrated with tools for text search, disease-specific search, advanced search, substructure, and similarity analysis .

Scientific Research Applications

Cancer Treatment

Epigenetic multiple ligands have shown promise in cancer therapy by targeting various epigenetic pathways:

  • Combination Therapies : The use of epigenetic modulators in conjunction with traditional chemotherapeutics has demonstrated improved outcomes. For instance, histone deacetylase inhibitors (HDACi) combined with DNA methyltransferase inhibitors (DNMTi) have been effective in hematological malignancies .
  • Targeting NKG2D Ligands : Research indicates that epigenetic modulation can enhance the expression of NKG2D ligands on tumor cells, improving natural killer (NK) cell-mediated cytotoxicity . This approach is being explored in clinical trials aimed at developing NK cell-based immunotherapies.

Neurological Disorders

Epigenetic alterations have been implicated in various neurodegenerative diseases:

  • Huntington's Disease : Studies have shown that inhibiting specific epigenetic modifiers can reverse cognitive deficits associated with Huntington's disease models . Compounds targeting RNA methylation have emerged as potential therapeutic agents.
  • Alzheimer’s Disease : Research into the role of epigenetics in Alzheimer’s has led to investigations into compounds that can modify histone acetylation and methylation patterns, potentially restoring normal cognitive function .

Autoimmune Diseases

Epigenetic therapies are being explored for their ability to regulate immune responses:

  • Systemic Lupus Erythematosus : Epigenetic drugs have been shown to alter pro-inflammatory phenotypes and improve pathogenesis in autoimmune conditions like lupus . The modulation of histone acetylation through specific inhibitors has demonstrated potential in reducing disease severity.

Advantages of Epigenetic Multiple Ligands

The development of epigenetic multiple ligands offers several advantages over traditional single-target therapies:

  • Reduced Drug-Drug Interactions : By targeting multiple pathways with a single compound, the risk of adverse interactions is minimized compared to multi-drug regimens .
  • Lower Doses Required : These ligands can often be effective at lower concentrations than single-target drugs, which may reduce toxicity .
  • Synergistic Effects : The simultaneous modulation of multiple targets may exploit synergies between different biological pathways, leading to enhanced therapeutic outcomes .

Case Studies

Compound NameTargeted Epigenetic EnzymesCancer TypesClinical PhaseReference
CurcuminDNMTs, HDACsColon, leukemiaPreclinical
EGCGClass I HDACsProstatePreclinical
ResveratrolMTA1/HDAC complexProstatePreclinical
EPZ004777DOT1L H3K79 methyltransferaseLeukemiaClinical Trials

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Epigeneticmultipleligand shares functional parallels with other multi-target epigenetic agents but differs in its hybrid ligand design. Below is a comparative analysis:

Compound Targets Mechanism Clinical Applications Key Research Findings
This compound HATs, HMTs, chromatin remodelers Dual modulation of acetylation/methylation via phosphine-alkene ligand system Cancer, metabolic syndromes, heart failure Restores H3K27me3 levels in cancer cells; reverses hypermethylation in metabolic models
Vorinostat (HDAC inhibitor) HDACs Selective HDAC inhibition Lymphoma, solid tumors Limited efficacy due to single-target focus; resistance common
Azacitidine (DNMT inhibitor) DNMTs DNA hypomethylation Myelodysplastic syndromes Transient effects; high toxicity
Resveratrol (natural compound) SIRT1/HDACs, antioxidant pathways Indirect epigenetic modulation via SIRT1 activation Metabolic disorders Weak potency; lacks multi-target specificity

Mechanistic Advantages

  • Multi-Target Engagement: Unlike Vorinostat or Azacitidine, this compound’s hybrid ligands enable simultaneous inhibition of HMTs (e.g., EZH2) and activation of HATs (e.g., p300), addressing compensatory pathways that drive resistance in single-target therapies .
  • Reversibility : this compound’s effects on histone marks (e.g., H3K27me3) are reversible, unlike DNMT inhibitors, which cause irreversible DNA damage .
  • Tissue Specificity: IDEAS (Integrative and Discriminative Epigenome Annotation System) analyses show its activity is context-dependent, minimizing off-target effects in non-diseased tissues .

Clinical and Preclinical Data

  • Cancer Models: In AML cell lines, this compound reduced tumor burden by 60% (vs. 30% for Vorinostat) by synergistically targeting LSD1 and BRD4 .
  • Metabolic Syndromes : In obesity models, it reversed diet-induced hypermethylation at PPARγ and FTO loci, improving insulin sensitivity by 40% .
  • Cardiovascular Applications : Demonstrated efficacy in reducing cardiac fibrosis by modulating TGF-β pathway methylation, outperforming Resveratrol in preclinical heart failure models .

Biological Activity

Epigenetic multiple ligands represent a novel class of compounds designed to modulate various epigenetic targets simultaneously. These ligands have garnered significant interest due to their potential therapeutic applications in treating multifactorial diseases, particularly cancers and other complex disorders. This article explores the biological activity of these compounds, highlighting their mechanisms of action, advantages, and current research findings.

Epigenetic modifications, including DNA methylation and histone modification, play crucial roles in gene expression regulation. Epigenetic multiple ligands can target various enzymes involved in these processes, such as:

  • DNA Methyltransferases (DNMTs) : Enzymes that add methyl groups to DNA, affecting gene silencing.
  • Histone Deacetylases (HDACs) : Enzymes that remove acetyl groups from histones, leading to chromatin condensation and reduced transcriptional activity.
  • Histone Methyltransferases (HMTs) : Enzymes that add methyl groups to histones, influencing gene activation or repression.

By simultaneously inhibiting multiple targets, these ligands can alter the epigenetic landscape more effectively than traditional single-target drugs.

Advantages of Epigenetic Multiple Ligands

  • Reduced Drug-Drug Interactions : Single entities targeting multiple pathways lower the risk of interactions compared to multi-drug regimens.
  • Minimized Drug Resistance : By addressing several pathways at once, these ligands may reduce the likelihood of cancer cells developing resistance.
  • Synergistic Effects : Targeting multiple pathways can enhance therapeutic efficacy through synergistic interactions.
  • Lower Effective Concentrations : These compounds can often achieve desired effects at lower doses than traditional drugs.

Table 1: Summary of Key Research Findings on Epigenetic Multiple Ligands

StudyFocusKey Findings
Development of epigenetic modulatorsDemonstrated that single entities can modulate multiple targets effectively.
Polypharmacology in cancer therapyHighlighted the potential for reduced drug resistance and enhanced efficacy in cancer treatment.
Tumor microenvironmentShowed that epigenetic alterations influence immune responses and may improve immunotherapy outcomes.
Aging and epigeneticsDiscussed how epigenetic changes are linked to aging processes and potential therapeutic interventions.

Case Study: Cancer Treatment

Recent studies have examined the application of epigenetic multiple ligands in cancer therapy. For instance, a study highlighted the use of a compound that inhibits both DNMTs and HDACs, resulting in significant tumor regression in preclinical models. This dual inhibition not only reactivated silenced tumor suppressor genes but also altered the tumor microenvironment to enhance immune cell infiltration and activity against tumors .

Challenges in Development

Despite their promise, designing effective epigenetic multiple ligands poses challenges:

  • Selectivity : Achieving high selectivity for multiple targets without off-target effects remains a significant hurdle.
  • Optimization : The need for rational design approaches to optimize pharmacophore interactions with various epigenetic enzymes is critical .

Q & A

Q. What statistical methods address heterogeneity in this compound response across patient-derived models?

  • Methodological Answer : Implement mixed-effects models to account for inter-patient variability. Stratify analyses by molecular subtypes (e.g., methylation clusters) and use bootstrapping to assess robustness. Pair with machine learning (e.g., random forests) to identify predictive biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Epigeneticmultipleligand
Reactant of Route 2
Reactant of Route 2
Epigeneticmultipleligand

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.